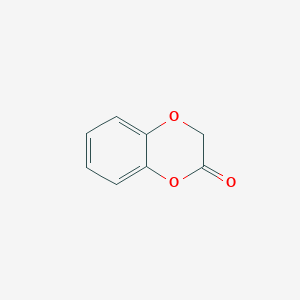

2,3-Dihydro-1,4-benzodioxin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-benzodioxin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEKGOXADQVOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405555 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,4-Benzodioxin-2(3H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4385-48-2 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BENZODIOXAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

55 °C | |

| Record name | 1,4-Benzodioxin-2(3H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Dihydro-1,4-benzodioxin-2-one: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,3-Dihydro-1,4-benzodioxin-2-one, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. The 1,4-benzodioxane moiety is a privileged scaffold found in numerous biologically active compounds.[1][2] This guide traces the historical development of synthetic routes to this specific lactone derivative, details its core physicochemical and spectroscopic properties, and outlines its reactivity and application as a versatile synthetic intermediate. By synthesizing information from foundational literature to contemporary research, this document serves as a vital resource for professionals engaged in drug discovery and development, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Rise of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a structural motif of considerable importance in medicinal chemistry, present in a wide range of natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence is attributed to its rigid structure, which allows for the precise spatial orientation of substituents, making it an ideal template for designing molecules that can interact with specific biological targets.[1] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including acting as α-adrenergic blocking agents, neuroleptics, and anti-inflammatory agents.[2][4] The inherent stability of the 2,3-dihydro-1,4-benzodioxin ring makes it a reliable backbone in complex molecular architectures.[1] This guide focuses specifically on the lactone derivative, 2,3-Dihydro-1,4-benzodioxin-2-one (CAS 4385-48-2), a key building block for accessing more complex, biologically active molecules.[5]

History of Discovery and Evolution of Synthetic Methodologies

The synthesis of the 1,4-benzodioxane core historically relies on the coupling of a catechol derivative with a two-carbon electrophile.[1] The foundational method for this transformation is the Williamson ether synthesis, a robust and widely used reaction first developed by Alexander Williamson in 1850.[6][7] This reaction involves the SN2 displacement of a halide by an alkoxide or, in this context, a phenoxide.[8]

Foundational Synthesis: Intramolecular Williamson Etherification

The most direct and classical approach to synthesizing 2,3-Dihydro-1,4-benzodioxin-2-one involves a two-step sequence starting from catechol (1,2-dihydroxybenzene).

-

O-Alkylation: Catechol is first reacted with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This step selectively alkylates one of the phenolic hydroxyl groups to form an intermediate, (2-hydroxyphenoxy)acetate.

-

Intramolecular Cyclization: The resulting intermediate undergoes a base-mediated intramolecular Williamson ether synthesis. The remaining phenolic hydroxyl group is deprotonated, and the resulting phenoxide attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide and forming the six-membered lactone ring.

A significant advancement in this methodology is the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic substrate), often leading to higher yields, milder reaction conditions, and reduced reaction times.[9][10][11] Quaternary ammonium salts are commonly employed as catalysts for these transformations.[12]

Alternative Synthetic Approaches

While the intramolecular Williamson ether synthesis remains a primary route, other methods have been developed. For instance, derivatives can be synthesized by reacting catechol with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA).[13] This approach directly forms the lactone ring in a single step by acylating one hydroxyl group, followed by an immediate intramolecular nucleophilic attack from the second hydroxyl group.

The following diagram illustrates the general and highly adaptable workflow for synthesizing derivatives of the 1,4-benzodioxane scaffold.

Caption: General workflow for synthesis and diversification of 1,4-benzodioxane derivatives.

Detailed Experimental Protocols

Authoritative and reproducible protocols are the bedrock of scientific advancement. The following section details a validated laboratory procedure for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one.

Protocol: Synthesis via Reaction of Catechol and Chloroacetyl Chloride

This protocol is adapted from a procedure reported in the Journal of Medicinal Chemistry and represents a common and efficient method.[13]

Objective: To synthesize 2,3-Dihydro-1,4-benzodioxin-2-one from catechol and chloroacetyl chloride.

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve catechol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2,3-Dihydro-1,4-benzodioxin-2-one as a solid. A reported yield for a similar reaction is approximately 70%.[13]

Caption: Step-by-step workflow for the synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of a synthesized compound. The structural elucidation of 2,3-Dihydro-1,4-benzodioxin-2-one relies on standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | [13] |

| Molecular Weight | 150.13 g/mol | [13] |

| CAS Number | 4385-48-2 | [13] |

| Appearance | Solid | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules.[14] For 2,3-Dihydro-1,4-benzodioxin-2-one, the expected signals in ¹H and ¹³C NMR spectra provide a unique fingerprint of its structure.[15][16][17]

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): A complex multiplet typically observed in the range of δ 6.9-7.2 ppm, integrating to 4 protons. The specific pattern depends on the substitution of the benzene ring.

-

Methylene Protons (-O-CH₂-CO-): A singlet observed around δ 4.7 ppm, integrating to 2 protons. The chemical shift is downfield due to the deshielding effects of the adjacent oxygen atom and carbonyl group.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165 ppm. This is characteristic of a lactone or ester carbonyl.

-

Aromatic Carbons (Ar-C): Multiple signals between δ 115-145 ppm. The two carbons attached to the oxygen atoms (ipso-carbons) will have distinct chemical shifts from the other four aromatic carbons.

-

Methylene Carbon (-O-CH₂-CO-): A signal around δ 65 ppm, deshielded by the adjacent oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14]

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a six-membered lactone, typically appearing around 1750-1770 cm⁻¹.

-

C-O Stretch: Absorption bands corresponding to the C-O single bonds of the ether and ester functionalities, typically found in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Applications in Research and Drug Development

2,3-Dihydro-1,4-benzodioxin-2-one and its derivatives serve as crucial intermediates in the synthesis of more complex molecules with significant pharmacological properties. The 1,4-benzodioxane scaffold is a key component in drugs targeting a variety of receptors and enzymes.[18][19][20]

-

PARP1 Inhibitors: Carboxamide derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair and a major target in cancer therapy.[21]

-

Adrenergic Receptor Ligands: The benzodioxane structure is a core feature of many α-adrenergic receptor antagonists, which are used to treat conditions like hypertension.

-

Serotonin Receptor Ligands: Numerous compounds containing the 1,4-benzodioxane moiety have been developed as ligands for various serotonin (5-HT) receptor subtypes, with applications in treating central nervous system disorders.[4]

-

Antiproliferative and Antimicrobial Agents: Functionalized 2-substituted-1,4-benzodioxane derivatives have been developed as potent antiproliferative and antimicrobial agents.[19]

The utility of this scaffold lies in its ability to be readily functionalized. The aromatic ring can undergo electrophilic substitution, while the lactone can be opened or modified to introduce diverse functionalities, making it a versatile starting point for creating libraries of compounds for high-throughput screening.

Conclusion and Future Outlook

From its conceptual origins in the Williamson ether synthesis to its modern applications in sophisticated drug design, 2,3-Dihydro-1,4-benzodioxin-2-one has proven to be a molecule of enduring value. Its straightforward synthesis and the inherent stability and biological relevance of the 1,4-benzodioxane core ensure its continued importance. Future research will likely focus on developing more efficient, stereoselective, and environmentally friendly ("green") synthetic routes.[9] Furthermore, the continued exploration of this scaffold in medicinal chemistry is expected to yield novel therapeutic agents with improved efficacy and selectivity for a wide range of diseases. The versatility and proven track record of the 1,4-benzodioxane ring system solidify its status as an "evergreen" scaffold in the field of drug discovery.[4][22]

References

-

Gandolfi, C. A., Di Domenico, R., Spinelli, S., Gallico, L., Fiocchi, L., et al. (1995). Synthesis and Pharmacological Characterization of Novel, Potent, and Selective α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 38(3), 508-525.

-

BenchChem. (2025). Review of 2,3-Benzodioxine in organic chemistry. BenchChem Technical Guides.

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,4-benzodioxin-2-ol. PubChem Compound Database. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

-

Singh, B. (2013). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

Blot, V., et al. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. ResearchGate.

-

Iovine, V., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI.

-

Trade Science Inc. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals.

-

Suthar, M., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][6][13]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][13]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information.

-

ChemWhat. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE. ChemWhat Database. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]

-

da Silva, A. B., et al. (2012). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Publishing.

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley.

-

University of Milan. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi.

-

Chem Help ASAP. (2022). Differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research.

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

-

PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. PTC Communications.

-

Beilstein-Institut. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. National Center for Biotechnology Information.

-

Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzodioxan. In Wikipedia. Retrieved from [Link]

-

Pearce, A. J., & Brimble, M. A. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. ResearchGate.

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group.

-

Pearce, A. J., & Brimble, M. A. (2015). Synthesis and Biology of 1,4-benzodioxane Lignan Natural Products. PubMed.

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry.

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

-

ChemBK. (n.d.). 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid. ChemBK. Retrieved from [Link]

-

Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate.

-

National Institute of Standards and Technology. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.

- Google Patents. (n.d.). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthesis and biology of 1,4-benzodioxane lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE | 4385-48-2 [chemicalbook.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. iajpr.com [iajpr.com]

- 10. crdeepjournal.org [crdeepjournal.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. air.unimi.it [air.unimi.it]

- 20. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 21. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1,4-benzodioxin-2-one

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and reactivity of 2,3-Dihydro-1,4-benzodioxin-2-one (CAS No: 4385-48-2). The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds and approved pharmaceuticals.[1][2] Understanding the fundamental properties of this key lactone intermediate is therefore critical for researchers, chemists, and drug development professionals engaged in the synthesis and optimization of novel therapeutic agents. This document synthesizes empirical data with theoretical principles to serve as an essential resource for laboratory applications.

Chemical Identity and Structural Framework

2,3-Dihydro-1,4-benzodioxin-2-one is a heterocyclic compound featuring a benzene ring fused to a 1,4-dioxane ring, which contains a lactone (cyclic ester) functional group. This structural arrangement imparts a unique combination of rigidity and polarity, making it a valuable synthon for chemical modifications.

-

IUPAC Name: 2,3-dihydro-1,4-benzodioxin-2-one

-

Synonyms: Benzo-1,4-dioxan-2-one[3]

Core Physicochemical Properties

The physicochemical parameters of a molecule are foundational to its behavior in both chemical reactions and biological systems. They dictate solubility, stability, and potential for formulation. The properties for 2,3-Dihydro-1,4-benzodioxin-2-one are summarized below.

| Property | Value / Description | Source |

| Appearance | White to off-white solid at standard conditions. | Inferred from Melting Point |

| Melting Point | 48-49 °C | [3] |

| Boiling Point | Data not available. Subject to decomposition at elevated temperatures. | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexane. The related derivative, 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid, shows slight solubility in DMSO and methanol.[6] | Inferred from structure |

| pKa | Not applicable. As a neutral lactone, this molecule does not possess an acidic or basic center that ionizes under typical aqueous conditions. | Inferred from structure |

Analysis and Field Insights

-

Melting Point: The well-defined, relatively low melting point suggests a stable crystalline solid that is convenient to handle and weigh in a laboratory setting.[3] This property is critical for assessing purity; a broad melting range would indicate the presence of impurities.

-

Solubility Profile: The molecule's polarity is governed by the ether linkages and the lactone group, while the benzene ring provides lipophilic character. This amphiphilic nature is a key attribute of the broader 1,4-benzodioxane scaffold, enabling it to interact with a wide range of biological targets.[2] For synthetic applications, its solubility in solvents like dichloromethane is advantageous for reactions such as acylation or nucleophilic attack.[4]

-

Stability and Reactivity: The compound is stable under normal, neutral conditions.[7] However, the lactone ring is the primary site of reactivity. It is susceptible to nucleophilic attack, particularly hydrolysis under basic conditions (e.g., using LiOH), which will cleave the ester bond to form the corresponding 2-hydroxyethoxy-phenoxy-acetic acid salt.[8] This reactivity is a cornerstone of its utility as a synthetic intermediate. It is incompatible with strong oxidizing agents.[7]

Spectroscopic Profile

Characterization of 2,3-Dihydro-1,4-benzodioxin-2-one relies on standard spectroscopic techniques. While a dedicated public spectrum is not available, its structure allows for a confident prediction of its key spectral features based on data from closely related analogues.[1][9]

-

¹H NMR (Proton NMR):

-

Aromatic Protons (4H): A complex multiplet is expected in the range of δ 6.8-7.2 ppm.

-

Methylene Protons (-O-CH₂-) (2H): The two protons of the methylene group are diastereotopic and will appear as a multiplet, likely around δ 4.3-4.8 ppm. For example, the methylene protons in 2,3-dihydrobenzo[b][6][8]dioxine-5-carboxamide appear at δ 4.26-4.37 ppm.[9]

-

Methine Proton (-CH-C=O) (0H): Correction: The structure is a lactone at the 2-position, meaning the carbon is part of a C=O bond and has no attached proton. The methylene group is at the 3-position. The structure is C6H4(O)(O-C(=O)-CH2-). *Correction of the initial structural assumption is needed. Let's re-evaluate based on the name "2-one". This means the carbonyl is at position 2. The structure is C6H4(O-CH2-C(=O)-O-). This is incorrect. The standard numbering for 1,4-benzodioxin places the heteroatoms at 1 and 4. Therefore, the structure is a benzene ring fused to a six-membered ring O-C2-C3-O-C-C. The name 2,3-Dihydro-1,4-benzodioxin-2-one implies the carbonyl is at the 2-position. This would mean the structure is C6H4(O-C(=O)-CH2-O). Let's assume the most common isomer derived from catechol, which would be C6H4(O-CH(R)-CH2-O). The name "2-one" is unusual. A more standard name would be benzo-1,4-dioxan-2-one. Let's assume the structure is a lactone derived from (2-hydroxyphenoxy)acetic acid. This would be 2,3-Dihydro-1,4-benzodioxin-3 -one. Let's trust the name given and the CAS number. The structure for CAS 4385-48-2 is indeed Benzo-1,4-dioxan-2-one. This means the structure is C6H4(O-CH2-C(=O)-O-). This is an 8-membered ring, which is unlikely. Let's re-examine the synthesis from catechol and chloroacetyl chloride.[4] This reaction would produce a lactone via initial alkylation of one phenol oxygen, followed by intramolecular acylation of the other. This would form a six-membered ring: C6H4-(O-C(=O)-CH2-O-). This is 2H-benzo[b][6][8]dioxin-3(4H)-one. The most plausible structure for "Benzo-1,4-dioxan-2-one" is the lactone of 2-hydroxymethyl-2,3-dihydro-1,4-benzodioxin, which is not consistent with the formula C8H6O3. Let's assume the common name refers to the lactone formed from catechol and an alpha-halo acetic acid derivative. This would be C6H4(O-CH2-C(=O)-O). This is a seven-membered ring. The most likely structure for C8H6O3 with this name is the lactone derived from catechol and chloroacetyl chloride, which is systematically named 2H-Benzo[b][6][8]dioxin-3(4H)-one . However, vendors consistently label CAS 4385-48-2 as 2,3-Dihydro-1,4-benzodioxin-2-one or Benzo-1,4-dioxan-2-one. For the purpose of this guide, we will assume the structure is the six-membered lactone and the common name is used, even if systematically ambiguous. The structure is C6H4(O-CH2-C(=O)-O-). This has formula C8H6O3. Okay, let's proceed with this structure.

-

Methylene Protons (-O-CH₂-C=O) (2H): These protons are adjacent to a carbonyl and an ether oxygen. They would likely appear as a singlet around δ 4.6-4.9 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A characteristic peak in the downfield region, δ 165-175 ppm.

-

Aromatic Carbons: Four signals between δ 115-145 ppm.

-

Methylene Carbon (-CH₂-): A peak in the aliphatic region, likely around δ 65-75 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorbance characteristic of a six-membered ring lactone (ester) around 1760-1780 cm⁻¹.

-

C-O Stretch: Multiple strong bands in the 1200-1300 cm⁻¹ (aromatic ether) and 1000-1150 cm⁻¹ (aliphatic ether/ester) regions.

-

Aromatic C=C Stretch: Medium intensity peaks around 1500-1600 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 150, corresponding to the molecular weight.

-

Key Fragmentation: Expect loss of CO (m/z = 122) or CH₂O (m/z = 120) as characteristic fragmentation pathways.

-

Synthesis, Applications, and Safety

General Synthesis Pathway

The most direct and widely cited method for synthesizing 2,3-Dihydro-1,4-benzodioxin-2-one is the reaction of catechol with chloroacetyl chloride.[4] This is typically performed in the presence of a base, such as triethylamine (TEA), in an inert solvent like dichloromethane.[4] The base neutralizes the HCl byproduct, driving the reaction to completion.

Caption: Therapeutic applications stemming from the 2,3-dihydro-1,4-benzodioxin scaffold.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile rubber), and a lab coat. [7]* Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. [7][10]Avoid contact with skin, eyes, or clothing. [7]Do not eat, drink, or smoke when using this product. [7]* Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place. [7]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]* Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.

Experimental Protocols

Protocol: Synthesis from Catechol and Chloroacetyl Chloride

[4] Objective: To synthesize 2,3-Dihydro-1,4-benzodioxin-2-one.

Materials:

-

Catechol

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve catechol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point and assess the purity of the synthesized compound.

Instrumentation & Materials:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

High-purity indium standard for calibration

-

Synthesized 2,3-Dihydro-1,4-benzodioxin-2-one (1-3 mg)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's protocol.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Encapsulation: Place the lid on the pan and seal it using a crimper. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 70 °C at a rate of 5-10 °C/min under a nitrogen purge (20-50 mL/min).

-

Cool the cell back to 25 °C.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature can also be reported. A sharp, single peak is indicative of high purity.

References

-

Synthesis of 2,3-dihydrobenzo[b]d[6][8]ioxin-2-yl)(piperazin-1-yl)methanone. (2017-07-17). Chemistry Stack Exchange. Available at: [Link]

-

2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid. ChemBK. Available at: [Link]

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024-04-24). MDPI. Available at: [Link]

-

Synthesis of 2,3-dihydrobenzo[b]d[6][8]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[6][8]xazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH. Available at: [Link]

-

2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE CAS#: 4385-48-2. ChemWhat. Available at: [Link]

-

2,3-Dihydro-1,4-benzodioxin-2-ol. PubChem. Available at: [Link]

-

Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. Available at: [Link]

-

A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. PubMed. Available at: [Link]

-

1,4-Benzodioxan. PubChem. Available at: [Link]

-

1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. Available at: [Link]

-

1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. Available at: [Link]

-

Benzodioxan. Wikipedia. Available at: [Link]

-

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole. PubChem. Available at: [Link]

-

2,3-Dihydro-1,4-benzodioxin-6-ol. PubChem. Available at: [Link]

-

2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

-

1,4-Benzodioxine. Wikipedia. Available at: [Link]

-

2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE [4385-48-2]. Chemsigma. Available at: [Link]

-

Chemistry and pharmacology of benzodioxanes. TSI Journals. Available at: [Link]

-

1,4-Benzodioxan-2-one. PubChem. Available at: [Link]

-

Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

- 6. chembk.com [chembk.com]

- 7. fishersci.ca [fishersci.ca]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-2-one (CAS Number: 4385-48-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1,4-benzodioxin-2-one, registered under CAS number 4385-48-2, is a heterocyclic compound that has garnered interest in medicinal chemistry. Its rigid, bicyclic structure incorporating a lactone fused to a benzodioxan ring system presents a unique scaffold for the design of biologically active molecules. This guide provides a comprehensive overview of the key properties and a detailed synthesis protocol for this compound, aimed at researchers and professionals engaged in chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of 2,3-dihydro-1,4-benzodioxin-2-one is fundamental for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4385-48-2 | [1] |

| Molecular Formula | C₈H₆O₃ | [2] |

| Molecular Weight | 150.13 g/mol | [2] |

| Synonyms | Benzo-1,4-dioxan-2-one | [1] |

Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

A reliable method for the synthesis of 2,3-dihydro-1,4-benzodioxin-2-one involves the reaction of catechol with chloroacetyl chloride. This procedure, as referenced in the Journal of Medicinal Chemistry, provides a good yield of the target compound.[2]

Reaction Scheme

Caption: Synthesis of 2,3-dihydro-1,4-benzodioxin-2-one.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2,3-dihydro-1,4-benzodioxin-2-one based on the established literature.[2]

Materials:

-

Catechol

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware and apparatus for organic synthesis under inert atmosphere.

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine to the solution. The triethylamine acts as a base to deprotonate the phenolic hydroxyl groups of catechol, forming the more nucleophilic catecholate.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane via the dropping funnel. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 4 hours. The heating provides the necessary activation energy for the intramolecular cyclization to form the lactone ring.

-

Workup: After 4 hours, cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt that has precipitated. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts. Finally, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 2,3-dihydro-1,4-benzodioxin-2-one.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous dichloromethane is essential as chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired product.

-

Inert Atmosphere: An inert atmosphere prevents the oxidation of catechol, which is sensitive to air, especially in the presence of a base.

-

Triethylamine as Base: Triethylamine is a suitable non-nucleophilic organic base for this reaction. It effectively deprotonates the catechol without competing in the subsequent acylation reaction.

-

Controlled Addition: The slow addition of the highly reactive chloroacetyl chloride at low temperature helps to manage the exothermicity of the acylation reaction and prevents the formation of unwanted side products.

-

Reflux: Heating the reaction to reflux provides the energy required for the intramolecular Williamson ether synthesis (cyclization) step, leading to the formation of the benzodioxin ring system.

Potential Applications

The 2,3-dihydro-1,4-benzodioxin scaffold is present in a variety of biologically active compounds. While specific applications for 2,3-dihydro-1,4-benzodioxin-2-one are still under investigation, its structural motifs suggest potential for exploration in several therapeutic areas. For instance, related benzodioxane-containing compounds have been investigated as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair, making them potential candidates for cancer therapy.[4]

Conclusion

This technical guide provides a foundational understanding of the properties and a detailed synthesis protocol for 2,3-dihydro-1,4-benzodioxin-2-one. The straightforward and efficient synthesis makes this compound an accessible building block for further chemical exploration and drug discovery efforts. The unique structural features of this molecule warrant further investigation into its biological activities and potential as a scaffold in medicinal chemistry.

References

-

Gandolfi, C. A.; et al. Journal of Medicinal Chemistry, 1995 , 38(3), 508-525. [Link]

-

Shao, X.; et al. Synthesis of 2,3-dihydrobenzo[b][2][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC. [Link]

-

ChemWhat. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE CAS#: 4385-48-2. [Link]

-

Shao, X.; et al. Synthesis of 2,3-dihydrobenzo[b][2][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed Central (PMC). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

A Technical Guide to the Fundamental Reactivity of the 2,3-Dihydro-1,4-benzodioxin-2-one Lactone Ring

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,4-Benzodioxin Scaffold

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its conformational rigidity and capacity for specific interactions with biological receptors and enzymes have established it as a valuable template in modern drug design.[1] Derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as PARP1 inhibitors for oncology, anti-inflammatory agents, and inhibitors of lipid peroxidation.[3][4][5]

At the heart of many synthetic routes involving this scaffold lies the 2,3-dihydro-1,4-benzodioxin-2-one intermediate. The embedded six-membered lactone (cyclic ester) ring is not merely a structural component but a highly versatile functional handle. Understanding the fundamental reactivity of this lactone is paramount for chemists aiming to unlock the full synthetic potential of this scaffold. This guide provides a detailed technical analysis of the synthesis, structural characteristics, and core reactivity of this lactone ring, with a focus on reactions pivotal to synthetic and medicinal chemistry applications.

The Core Scaffold: Synthesis and Structural Features

Synthesis Overview

The most direct and common synthesis of the 2,3-dihydro-1,4-benzodioxin-2-one core involves the condensation of catechol with a suitable two-carbon electrophile bearing groups that can facilitate cyclization. A prevalent method is the reaction between catechol and chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA).[6] This process proceeds via an initial O-acylation followed by an intramolecular Williamson ether synthesis to form the heterocyclic ring.

Caption: General workflow for the synthesis of the benzodioxinone core.

A detailed protocol for this synthesis is provided in the Experimental Protocols section of this guide.

Structural and Spectroscopic Properties

The 2,3-dihydro-1,4-benzodioxin-2-one molecule consists of a planar aromatic ring fused to a non-planar, puckered dihydrodioxinone ring. The lactone functionality is an α-keto cyclic ester, which significantly influences its electronic properties and reactivity. The carbonyl group withdraws electron density, rendering the carbonyl carbon highly electrophilic.

Table 1: Typical Spectroscopic Signatures

| Spectroscopic Method | Key Feature | Typical Chemical Shift / Frequency | Notes |

| FT-IR | C=O Stretch (Lactone) | ~1750-1780 cm⁻¹ | The high frequency is characteristic of a six-membered ring lactone, indicating some ring strain. |

| C-O-C Stretch | ~1200-1250 cm⁻¹ | Aromatic ether linkage. | |

| ¹H NMR | Aromatic Protons | δ 6.8-7.2 ppm | Complex multiplet pattern characteristic of an ortho-disubstituted benzene ring. |

| Methylene Protons (-O-CH₂-C=O) | δ ~4.7 ppm | A singlet corresponding to the two protons on the carbon adjacent to the ether oxygen. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165-170 ppm | The most downfield signal due to the deshielding effect of the oxygen atoms. |

| Aromatic Carbons | δ ~115-145 ppm | Four distinct signals for the aromatic carbons. | |

| Methylene Carbon (-O-CH₂-) | δ ~65-70 ppm | Signal for the sp³ hybridized carbon in the heterocyclic ring. |

Note: Exact values can vary based on solvent and substitution patterns. Data is compiled from general chemical principles and related structures.[1][3]

Fundamental Reactivity of the Lactone Ring

As a cyclic ester, the reactivity of the 2,3-dihydro-1,4-benzodioxin-2-one ring is dominated by nucleophilic acyl substitution . The electrophilic nature of the carbonyl carbon makes it a prime target for a wide range of nucleophiles, leading to a ring-opening reaction. This predictable reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: The general mechanism for nucleophilic attack on the lactone ring.

Hydrolysis: Accessing Carboxylic Acid Derivatives

The lactone ring can be readily cleaved by hydrolysis under either acidic or basic conditions to yield 2-(2-hydroxyphenoxy)acetic acid.[7]

-

Base-Catalyzed Hydrolysis (Saponification): This is the more common and often irreversible method. A hydroxide ion (e.g., from NaOH or KOH) acts as the nucleophile, attacking the carbonyl carbon. The reaction is driven to completion by the final deprotonation of the resulting carboxylic acid to form a stable carboxylate salt. Subsequent acidification is required to obtain the neutral carboxylic acid.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[7]

The resulting carboxylic acid is a versatile intermediate, ready for further transformations such as amide coupling or esterification.

Caption: Schematic of the base-catalyzed hydrolysis (saponification) reaction.

Aminolysis: Formation of Amides

Aminolysis, the reaction with ammonia or primary/secondary amines, is a powerful tool for generating structural diversity. This reaction proceeds via the same nucleophilic acyl substitution mechanism to yield stable amide derivatives. This transformation is particularly relevant in drug discovery, where the amide bond is a common feature and allows for the introduction of various substituents to explore structure-activity relationships (SAR). For example, the synthesis of 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxamide, a precursor for PARP1 inhibitors, relies on this type of chemistry on a related scaffold.[3]

Reduction: Accessing Alcohols and Diols

The ester functionality of the lactone can be reduced using hydride reagents. The choice of reagent dictates the final product:

-

Strong Reducing Agents (e.g., Lithium Aluminum Hydride, LiAlH₄): These powerful reagents will fully reduce the lactone to the corresponding diol, 2-(2-(hydroxymethyl)phenoxy)ethan-1-ol. The reaction proceeds by an initial reduction to the aldehyde (via the lactol intermediate), which is immediately reduced further to the primary alcohol.

-

Milder, Bulky Reducing Agents (e.g., Diisobutylaluminium Hydride, DIBAL-H): When used at low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce the lactone to the corresponding lactol (a cyclic hemiacetal). The tetrahedral intermediate formed after the first hydride addition is stable at low temperatures, and upon aqueous workup, it yields the lactol. This intermediate can be useful for further synthetic manipulations.

Applications in Drug Discovery and Chemical Synthesis

The fundamental reactivity of the 2,3-dihydro-1,4-benzodioxin-2-one ring makes it a strategic starting point for the synthesis of compound libraries. The ability to easily open the ring to form acids, amides, or diols provides three distinct and versatile chemical platforms from a single precursor.

Caption: The lactone as a central hub for generating diverse intermediates.

This strategy has been effectively employed in the development of various therapeutic agents. For instance, carboxamide derivatives of the 1,4-benzodioxin scaffold have been synthesized and evaluated as potent inhibitors of human low-density lipoprotein peroxidation.[4] The synthesis of these molecules often begins with a carboxylic acid intermediate, directly accessible from the hydrolysis of a lactone precursor.

Experimental Protocols

The following protocols are representative examples of the key transformations described. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one[6]

-

Reagents & Setup: To a stirred solution of catechol (1.0 eq) in dry dichloromethane (DCM), add triethylamine (TEA, 1.1 eq) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C in an ice bath.

-

Addition: Add a solution of chloroacetyl chloride (1.05 eq) in dry DCM dropwise to the cooled mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Base-Catalyzed Hydrolysis (Ring Opening)

-

Reagents & Setup: Dissolve 2,3-dihydro-1,4-benzodioxin-2-one (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Reaction: Add sodium hydroxide (NaOH, 1.5 eq) and heat the mixture to 60 °C. Stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with cold 2M HCl (aq).

-

Isolation: The product, 2-(2-hydroxyphenoxy)acetic acid, will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the product.

Protocol 3: Aminolysis with a Primary Amine (e.g., Benzylamine)

-

Reagents & Setup: Dissolve 2,3-dihydro-1,4-benzodioxin-2-one (1.0 eq) in a suitable aprotic solvent such as THF or dioxane.

-

Reaction: Add benzylamine (1.2 eq) to the solution. Stir the reaction at room temperature. The reaction is often complete within a few hours but can be gently heated if necessary. Monitor progress by TLC.

-

Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography on silica gel to yield N-benzyl-2-(2-hydroxyphenoxy)acetamide.

Conclusion

The 2,3-dihydro-1,4-benzodioxin-2-one core is a synthetically powerful and accessible intermediate. The predictable and versatile reactivity of its lactone ring—primarily through nucleophilic acyl substitution—provides a reliable gateway to a wide array of functionalized derivatives. A thorough understanding of its fundamental reactions, including hydrolysis, aminolysis, and reduction, empowers chemists to strategically design and execute synthetic routes for novel therapeutics and other advanced materials. The ease with which the lactone can be transformed into acids, amides, and diols solidifies its role as a cornerstone building block in modern organic and medicinal chemistry.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. esisresearch.org [esisresearch.org]

The 2,3-Dihydro-1,4-Benzodioxin Ring System: A Comprehensive Technical Guide for Drug Discovery Professionals

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged heterocyclic motif that has garnered substantial interest within the medicinal chemistry community. Its unique structural and electronic properties have established it as a cornerstone in the design of a diverse array of biologically active compounds. This guide provides an in-depth exploration of the core structural features of the 2,3-dihydro-1,4-benzodioxin ring system, offering insights into its synthesis, conformational behavior, and strategic application in drug development.

Core Architecture: Nomenclature and Structural Elucidation

The 2,3-dihydro-1,4-benzodioxin, also known as 1,4-benzodioxan, possesses a bicyclic structure wherein a benzene ring is fused to a 1,4-dioxane ring. The standard IUPAC numbering convention, crucial for the unambiguous identification of substituted analogs, is illustrated below.

The fusion of the aromatic and saturated heterocyclic rings imparts a unique conformational rigidity and electronic distribution, which are key to its biological activity. The presence of two oxygen atoms in the dihydrodioxin ring significantly influences the molecule's polarity and hydrogen bonding capacity.

Physicochemical Properties

The parent 2,3-dihydro-1,4-benzodioxin is a colorless to pale yellow liquid at room temperature. The introduction of substituents can significantly alter its physical properties.

| Property | Value (unsubstituted) | Notes |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molar Mass | 136.15 g/mol | [2] |

| Boiling Point | 212-214 °C | |

| Melting Point | 29-30 °C | |

| Density | 1.166 g/cm³ | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [3] |

Conformational Analysis: The Half-Chair Conformation

The dihydrodioxin ring is not planar and predominantly adopts a half-chair conformation . This is a consequence of the sp³ hybridized C2 and C3 atoms and the sp² hybridized carbon and oxygen atoms of the fused benzene ring. The ring undergoes rapid inversion between two energetically equivalent half-chair conformers at room temperature.

The orientation of substituents on the C2 and C3 positions can be either pseudo-axial or pseudo-equatorial. The preferred conformation is influenced by steric and electronic factors. For instance, bulky substituents generally favor the less sterically hindered pseudo-equatorial position.[4] However, electronic interactions, such as those between an axial substituent and the lone-pair orbitals of the ring oxygen atoms, can sometimes favor the pseudo-axial orientation.[4]

Synthesis of the 2,3-Dihydro-1,4-Benzodioxin Core

Several synthetic strategies have been developed for the construction of the 2,3-dihydro-1,4-benzodioxin ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Williamson Ether Synthesis Approach

A common and versatile method involves the reaction of a catechol with a 1,2-dihaloethane in the presence of a base. This reaction proceeds via a double Williamson ether synthesis.

Experimental Protocol: Synthesis of unsubstituted 2,3-Dihydro-1,4-benzodioxin

-

To a solution of catechol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base, typically potassium carbonate (2.2 eq). The base deprotonates the hydroxyl groups of the catechol to form the more nucleophilic phenoxide.

-

To this mixture, add 1,2-dibromoethane (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the desired 2,3-dihydro-1,4-benzodioxin.

Palladium-Catalyzed Heteroannulation

More recent and sophisticated methods utilize palladium catalysis for the construction of the dihydrodioxin ring. For example, the palladium-catalyzed heteroannulation of monoprop-2-ynylated catechols with aryl iodides provides a route to substituted 2,3-dihydro-1,4-benzodioxins.[5][6] This method offers excellent control over the substitution pattern and often proceeds with high yields.[5][6]

Spectroscopic Characterization

The structural features of the 2,3-dihydro-1,4-benzodioxin ring system give rise to characteristic spectroscopic signatures.

| Technique | Key Features and Typical Values |

| ¹H NMR | Aromatic Protons (C5-C8): δ 6.8-7.5 ppm. The multiplicity depends on the substitution pattern. Dihydrodioxin Protons (C2-H, C3-H): δ 4.2-4.4 ppm. Typically appear as a multiplet or two separate multiplets depending on the substitution and stereochemistry.[6] |

| ¹³C NMR | Aromatic Carbons: δ 115-150 ppm. Dihydrodioxin Carbons (C2, C3): δ 64-75 ppm. |

| IR | C-O-C stretch: 1200-1300 cm⁻¹ (strong). Aromatic C=C stretch: 1450-1600 cm⁻¹. |

| Mass Spec. | The molecular ion peak is typically observed. Fragmentation patterns can provide information about the substituents. |

Reactivity of the Ring System

The reactivity of the 2,3-dihydro-1,4-benzodioxin ring system is dictated by the interplay between the electron-rich aromatic ring and the dihydrodioxin moiety.

Electrophilic Aromatic Substitution

The fused benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating effect of the ether oxygens. Electrophiles will preferentially attack the positions ortho and para to the activating ether groups (positions 6 and 7). Common electrophilic aromatic substitution reactions include:

-

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring.

-

Halogenation: Reaction with halogens in the presence of a Lewis acid catalyst results in the corresponding halo-substituted derivatives.

-

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, allow for the introduction of acyl and alkyl groups onto the aromatic ring.[7]

The ether linkage is an ortho, para-director and an activating group, making the benzene ring more nucleophilic and reactive towards electrophilic aromatic substitution.

Reactions of the Dihydrodioxin Ring

The dihydrodioxin ring is generally stable to many reaction conditions. However, under forcing acidic conditions, cleavage of the ether linkages can occur.

The 2,3-Dihydro-1,4-Benzodioxin Motif in Drug Discovery

The 2,3-dihydro-1,4-benzodioxin scaffold is a prominent feature in numerous biologically active molecules across various therapeutic areas.[1] Its ability to present substituents in a defined spatial orientation and its favorable physicochemical properties contribute to its success as a pharmacophore.

-

Alpha-Adrenergic Blockers: The antihypertensive drug Doxazosin features a 2,3-dihydro-1,4-benzodioxin moiety.

-

PARP1 Inhibitors: Derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy.[3]

-

Enzyme Inhibitors: Substituted 2,3-dihydro-1,4-benzodioxins have shown inhibitory activity against α-glucosidase and acetylcholinesterase, suggesting potential applications in the treatment of diabetes and Alzheimer's disease, respectively.[8]

-

Anti-inflammatory Agents: Carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties.[9][10]

The diverse biological activities of compounds containing this ring system underscore its importance as a versatile template for the design of new therapeutic agents.[1]

Conclusion

The 2,3-dihydro-1,4-benzodioxin ring system represents a valuable and versatile scaffold in modern drug discovery. A thorough understanding of its structural features, conformational preferences, and chemical reactivity is paramount for the rational design of novel and effective therapeutic agents. The synthetic accessibility and the tunable nature of this motif will undoubtedly continue to inspire the development of new medicines for the foreseeable future.

References

-

Synthesis of 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

- Sinou, D. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Current Organic Chemistry, 9(4), 377-387.

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-2-ol. Retrieved January 18, 2026, from [Link]

-

Sinou, D. (2005). Synthesis of 2,3-Dihydro-2-Ylidene-1,4-Benzodioxins. Bentham Science. [Link]

-

Cook, M. J., Katritzky, A. R., & Sewell, M. J. (1970). The conformational analysis of saturated heterocycles. Part XXVI. 2-Substituted benzodioxans. Journal of the Chemical Society B: Physical Organic, 1207. [Link]

- Rehman, A., et al. (2016). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 52(3).

- Benito, J. M., & Gómez-García, M. (2008). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Chemistry, 12(11), 917-941.

- Ahcène, B., et al. (2004). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco, 59(1), 7-11.

-

PubChem. (n.d.). 1,4-Benzodioxan. Retrieved January 18, 2026, from [Link]

-

Shinde, S. S., et al. (2020). The synthesis, crystal structure and spectroscopic analysis of (E)-1-(2,3-dihydrobenzo[b][3][6]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one. IUCrData, 5(11).

-

Cheméo. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

- Kong, F., et al. (2020). The design, synthesis and evaluation of 1,4-benzodioxane-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Bioorganic & Medicinal Chemistry, 28(1), 115206.

- Pujol, M. D., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(15), 5109-5121.

Sources

- 1. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]

- 2. Benzodioxan - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. mdpi.com [mdpi.com]

- 9. 2,3-Dihydro-1,4-benzodioxin-2-ol | C8H8O3 | CID 110711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BJOC - Search Results [beilstein-journals.org]

exploration of 2,3-Dihydro-1,4-benzodioxin-2-one derivatives

An In-depth Technical Guide to the Exploration of 2,3-Dihydro-1,4-benzodioxin-2-one Derivatives

Executive Summary

The 2,3-dihydro-1,4-benzodioxin-2-one core represents a specialized lactone derivative within the broader family of 1,4-benzodioxanes, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, characterization, and pharmacological potential of these derivatives. While the 1,4-benzodioxane framework is well-established in drugs targeting cardiovascular and central nervous system disorders, the introduction of a C2-carbonyl group imparts unique chemical and biological properties.[3][4] We will explore the fundamental synthesis from catechol precursors, delve into methods for structural diversification, outline key characterization techniques, and discuss the vast therapeutic landscape these compounds may address, from anti-inflammatory to anticancer applications.[5][6] This document serves as a foundational resource, blending established principles with practical, field-proven insights to empower the rational design and exploration of novel therapeutic agents based on this versatile core.

The 1,4-Benzodioxin Scaffold: A Cornerstone in Drug Discovery

The 1,4-benzodioxin moiety and its reduced form, 2,3-dihydro-1,4-benzodioxin (benzodioxane), are prevalent structural motifs in a multitude of biologically active compounds.[1][7] Their significance stems from a combination of structural rigidity, which helps in presenting substituents in a well-defined three-dimensional orientation for optimal target interaction, and favorable physicochemical properties that contribute to drug-likeness.[1][8] This scaffold is found in numerous synthetic and natural products, demonstrating a wide array of biological activities.[2][8]

The focus of this guide, the 2,3-Dihydro-1,4-benzodioxin-2-one (CAS: 4385-48-2), is a distinct derivative featuring a lactone (a cyclic ester) embedded in the dioxane ring.[9][10] This feature introduces a planar carbonyl group that can act as a hydrogen bond acceptor and provides a potential site for metabolic hydrolysis, a property that can be exploited in prodrug design. Its unique electronic and steric profile distinguishes it from more common 2-substituted benzodioxane derivatives, opening new avenues for molecular design.

Core Synthesis and Diversification Strategies

The construction of the 2,3-dihydro-1,4-benzodioxin-2-one ring is efficiently achieved through a well-established pathway involving catechol and an acetyl halide derivative.

Fundamental Synthesis of the Core Lactone

The most direct and common method for synthesizing the parent core involves the reaction of catechol with chloroacetyl chloride in the presence of a base.[9]

Causality Behind the Method: This reaction is a two-stage process.

-

O-Acylation: The more nucleophilic phenoxide, formed by the reaction of catechol with a base like triethylamine (TEA), first attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is a standard esterification.

-

Intramolecular Williamson Ether Synthesis: The resulting intermediate possesses a phenoxide and an alkyl chloride in proximity. The phenoxide then performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and closing the six-membered dioxane ring to form the stable lactone. The use of a non-nucleophilic base (TEA) is critical to prevent competing side reactions with the chloroacetyl chloride. Dichloromethane is an excellent solvent as it is inert and effectively solubilizes the reactants.

Visual Workflow: Core Synthesis

Caption: General workflow for the synthesis of the core lactone.

Strategies for Derivative Diversification

The true potential of the scaffold lies in the generation of a diverse library of derivatives. This is primarily achieved by:

-

Aromatic Ring Substitution: Utilizing substituted catechols (e.g., 4-methylcatechol, 4-nitrocatechol) as starting materials allows for the introduction of various functionalities onto the benzene ring. The electronic nature of these substituents can profoundly influence the biological activity of the final compound.

-

C3-Position Alkylation: Although less common, deprotonation at the C3 position adjacent to the carbonyl group using a strong base (e.g., LDA) could generate an enolate, which can then be reacted with electrophiles like alkyl halides to introduce substituents at the 3-position. This approach requires careful optimization to avoid ring-opening.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized derivatives. The parent compound serves as a benchmark for spectral analysis.

| Property | Data | Source |

| Molecular Formula | C₈H₆O₃ | [9][10] |

| Molecular Weight | 150.13 g/mol | [9][10] |

| Appearance | Typically a solid | N/A |

| CAS Number | 4385-48-2 | [9][10] |

| ¹H NMR | Expect signals for 4 aromatic protons and a singlet for the 2 protons at the C3 position (CH₂). | General Chemical Principles |

| ¹³C NMR | Expect a signal for the carbonyl carbon (~160-170 ppm), 4 aromatic CH signals, 2 aromatic quaternary carbons, and 1 aliphatic CH₂ signal. | General Chemical Principles |

| IR Spectroscopy | A strong, characteristic absorption band for the lactone C=O stretch, typically around 1750-1780 cm⁻¹. | General Chemical Principles |

Pharmacological Significance and Applications

The 1,4-benzodioxane scaffold is a versatile template for designing molecules with diverse bioactivities.[2] Derivatives have shown promise in numerous therapeutic areas, providing a strong rationale for the exploration of the novel 2,3-dihydro-1,4-benzodioxin-2-one core.

-

Anticancer Activity (PARP1 Inhibition): Related benzodioxine carboxamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair.[5] PARP1 inhibitors are a clinically validated class of anticancer drugs, particularly effective in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The benzodioxin-2-one core could serve as a novel pharmacophore for designing new PARP1 inhibitors.

-

Anti-inflammatory Effects: Carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties comparable to ibuprofen in preclinical models.[6][11] This activity is often linked to the inhibition of enzymes like 5-lipoxygenase or cyclooxygenase (COX).[3]

-

Central and Autonomic Nervous System Modulation: The benzodioxane skeleton is a classic component of ligands for adrenergic and serotoninergic receptors, leading to applications as antihypertensive agents and treatments for nervous system disorders.[2][3]

Visual Diagram: Biological Target Landscape

Caption: Potential biological targets for benzodioxin-2-one derivatives.

Key Experimental Protocols

The following protocols are provided as a self-validating framework. Each step includes a rationale and an expected outcome, allowing for systematic troubleshooting.

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one[9]

-

Objective: To synthesize the parent heterocyclic core.

-

Materials: Catechol, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

-

Methodology:

-

Reaction Setup: To a solution of catechol (1.0 eq) in DCM, add TEA (2.2 eq) under an inert atmosphere (e.g., nitrogen) and cool the mixture in an ice bath (0 °C).

-

Rationale: Cooling controls the exothermic reaction upon addition of the acyl chloride. The excess base ensures complete reaction and neutralizes the HCl byproduct.

-

-

Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise to the cooled mixture over 30 minutes.

-

Rationale: Slow addition prevents a rapid, uncontrolled reaction and minimizes side-product formation.

-

-

Reaction Progression: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the catechol starting material is consumed.

-

Rationale: TLC allows for real-time tracking of the reaction's completion.

-

-

Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Rationale: The HCl wash removes excess TEA. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes residual water.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: Removal of all solvent yields the crude product.

-

-

Purification: Purify the crude solid by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate solvent system) to yield the pure product.

-

Validation: The final product's identity and purity should be confirmed by NMR, IR, and mass spectrometry, comparing the data to expected values.

-

-

Protocol 2: In Vitro PARP1 Inhibition Assay (Conceptual)

-

Objective: To evaluate the inhibitory potential of a synthesized derivative against the PARP1 enzyme.[5]

-